

Spectral Properties of Sulfo-Cyanine5.5 Amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cyanine5.5 amine**

Cat. No.: **B12409592**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of **Sulfo-Cyanine5.5 amine**, a far-red, water-soluble fluorescent dye. Its robust photostability and bright fluorescence make it a valuable tool for a wide range of applications in biological and biomedical research, including fluorescence microscopy, flow cytometry, and *in vivo* imaging.^[1] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.^[1]

Core Spectral Characteristics

Sulfo-Cyanine5.5 amine exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This is advantageous for biological imaging as it minimizes interference from background autofluorescence inherent in many biological samples. The key spectral properties are summarized below.

Quantitative Spectral Data

The spectral properties of **Sulfo-Cyanine5.5 amine** can vary slightly depending on the solvent and local environment. The following table summarizes the key quantitative data reported by various suppliers.

Property	Reported Value(s)	Source(s)
Absorption Maximum (λ_{max})	~673 nm - 675 nm	[1][2]
Emission Maximum (λ_{em})	~691 nm - 694 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~211,000 cm ⁻¹ M ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	~0.21	[2]
Stokes Shift	~18 nm - 19 nm	[1]

Experimental Protocols

Accurate determination of the spectral properties of **Sulfo-Cyanine5.5 amine** is crucial for its effective use in quantitative fluorescence-based assays. Below are detailed methodologies for key experiments.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

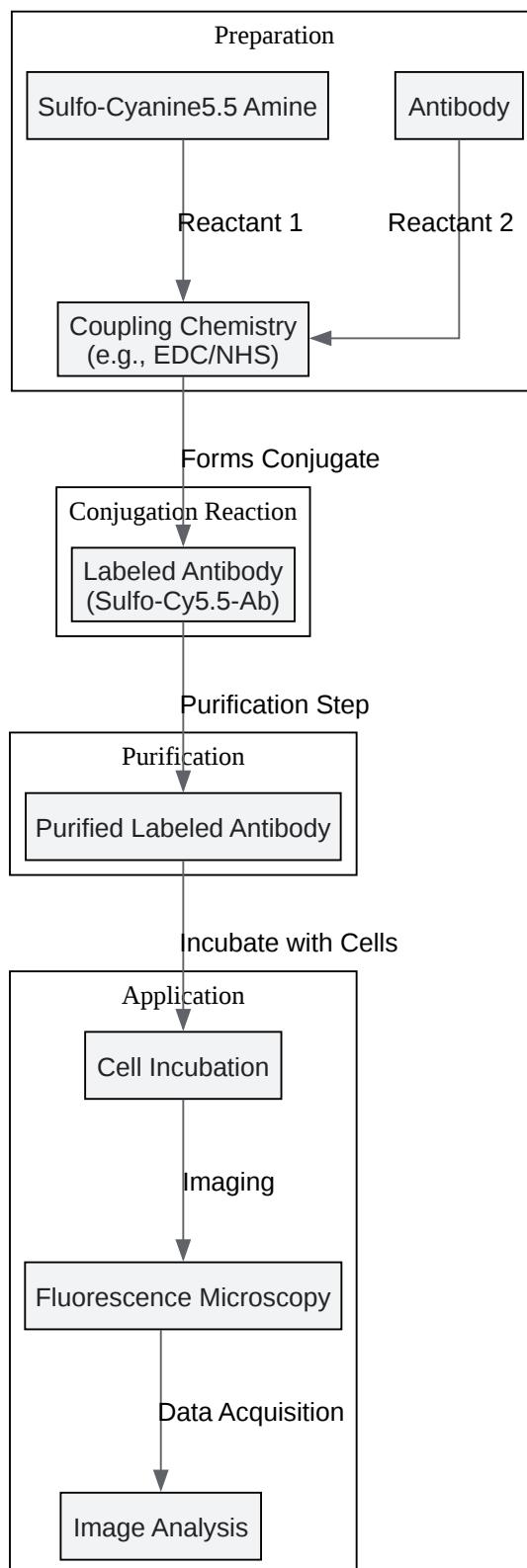
Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **Sulfo-Cyanine5.5 amine** of a known concentration (e.g., 1 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or water. Due to the sulfonate groups, it has good water solubility.[2]
- Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.
- Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the absorption maximum (~675 nm).
- Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (assuming a path length of 1 cm).

Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard with a known quantum yield.

Methodology:

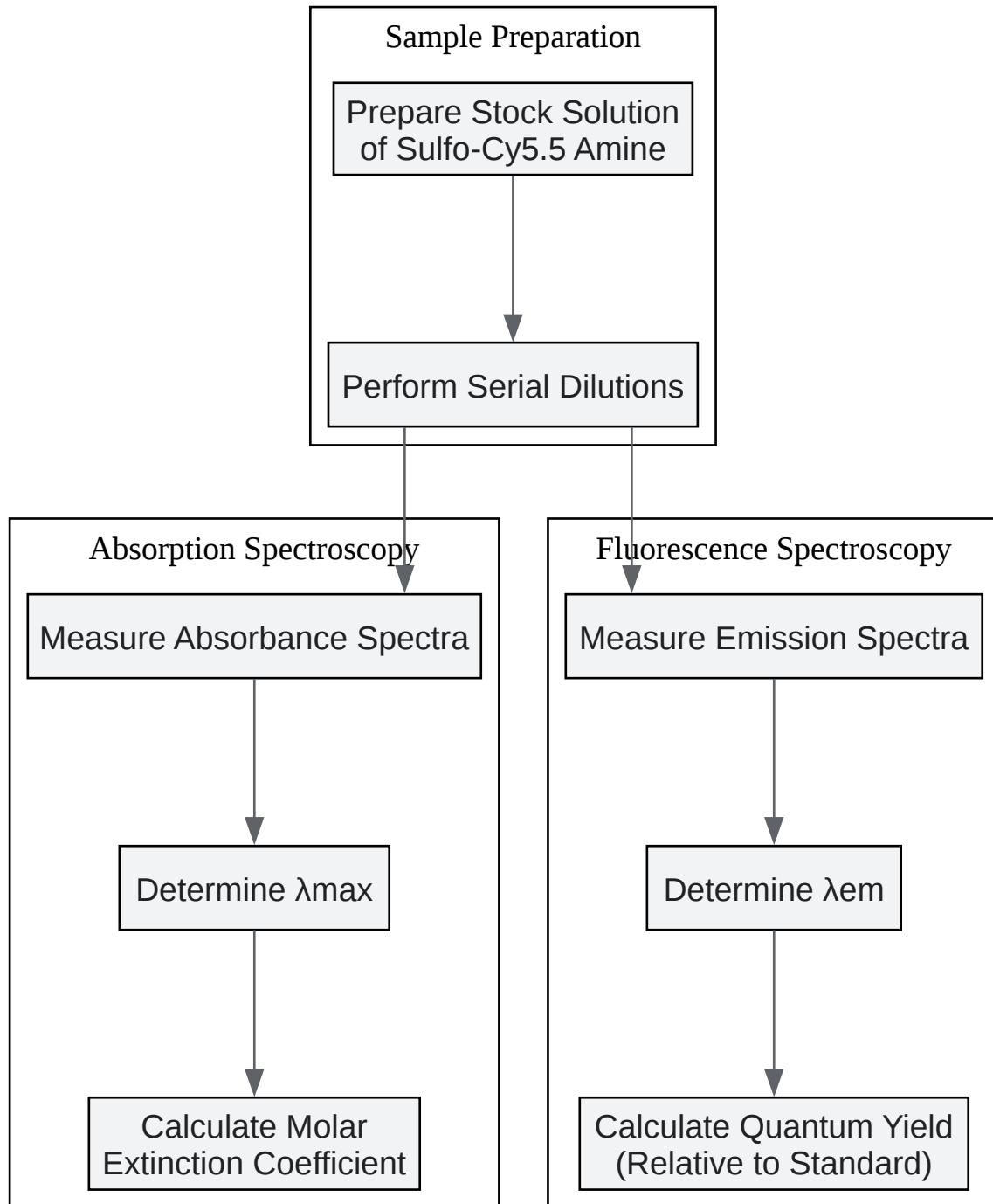

- Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region to **Sulfo-Cyanine5.5 amine**.
- Solution Preparation: Prepare a series of dilute solutions of both the **Sulfo-Cyanine5.5 amine** and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
- Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for all measurements.
- Data Analysis:
 - Integrate the area under the emission curve for each spectrum.
 - Plot the integrated fluorescence intensity versus absorbance for both the **Sulfo-Cyanine5.5 amine** and the standard.
 - The quantum yield of the **Sulfo-Cyanine5.5 amine** (Φ_{sample}) can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (\eta^2_{\text{sample}} / \eta^2_{\text{std}})$ where Φ_{std} is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Bioconjugation and Application Workflow

Sulfo-Cyanine5.5 amine contains a primary amine group that can be used for conjugation to various biomolecules.^{[2][3]} This allows for the fluorescent labeling of proteins, antibodies, and

nucleic acids for subsequent detection and analysis. The aliphatic primary amine group can be coupled with electrophiles such as activated esters (e.g., NHS esters) or can be used in enzymatic transamination labeling.[2][3]

Below is a diagram illustrating a typical workflow for conjugating **Sulfo-Cyanine5.5 amine** to an antibody and its subsequent use in cellular imaging.



[Click to download full resolution via product page](#)

Caption: Workflow for antibody conjugation and cellular imaging.

Experimental Workflow for Spectral Characterization

The following diagram outlines the logical steps for the experimental determination of the key spectral properties of **Sulfo-Cyanine5.5 amine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectral property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Spectral Properties of Sulfo-Cyanine5.5 Amine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12409592#what-are-the-spectral-properties-of-sulfo-cyanine5-5-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com